2-[(4-bromophenyl)thio]-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHFSGVWIZTNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromophenyl Thio 1h Benzimidazole and Its Analogs
Retrosynthetic Analysis of the 2-[(4-bromophenyl)thio]-1H-benzimidazole Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals two main disconnection points. The most logical disconnection is at the C-S bond, which separates the benzimidazole (B57391) core from the 4-bromophenylthio group. This leads to two key precursors: 2-mercapto-1H-benzimidazole and a suitable 4-bromophenyl electrophile, such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene.
A second disconnection can be envisioned at the C-N bonds within the imidazole (B134444) ring, breaking it down to o-phenylenediamine (B120857) and a precursor for the C2-S-(4-bromophenyl) unit. This latter approach is characteristic of a one-pot synthesis where the entire benzimidazole ring is constructed with the thioether already in place.
Conventional Synthetic Routes for Thio-Benzimidazoles
Conventional methods for synthesizing this compound typically involve a two-step process: the synthesis of 2-mercapto-1H-benzimidazole followed by its S-arylation.
Direct Thiolation and Cyclocondensation Reactions
The initial and crucial step in many synthetic pathways is the preparation of 2-mercapto-1H-benzimidazole. This is commonly achieved through the cyclocondensation of o-phenylenediamine with carbon disulfide. rdd.edu.iqresearchgate.net The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) in a solvent such as ethanol (B145695) and water. nih.gov The mixture is refluxed for several hours to yield the desired 2-mercaptobenzimidazole (B194830). researchgate.net Alternative thiocarbonyl sources like potassium ethyl xanthate can also be employed for this cyclization. nih.gov
Once 2-mercapto-1H-benzimidazole is obtained, the subsequent step involves direct thiolation, specifically S-arylation, to introduce the 4-bromophenyl group. This is an S-alkylation type reaction where the thiol group of 2-mercaptobenzimidazole, often deprotonated by a base to form a more nucleophilic thiolate, attacks an activated aryl halide. In a typical procedure, 2-mercaptobenzimidazole is reacted with an aryl halide like 1-bromo-4-iodobenzene in the presence of a base such as triethylamine (B128534) or potassium carbonate in a suitable solvent like acetone (B3395972) or ethanol. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |
| 2-mercapto-1H-benzimidazole | Benzyl chloride | Triethylamine | Acetone | 2-(Benzylthio)-1H-benzo[d]imidazole | 74 | nih.gov |
| 2-mercapto-1H-benzimidazole | Ethyl bromoacetate | Potassium carbonate | Acetone | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | 77 | nih.gov |
| 2-mercaptobenzimidazole | Allyl bromide | - | Ethanol | 2-(Allylthio)-1H-benzo[d]imidazole | 89 | researchgate.net |
This table presents data for analogous S-alkylation reactions, providing a basis for the synthesis of the target compound.
One-Pot Synthesis Strategies
To improve efficiency and reduce the number of synthetic steps, one-pot syntheses have been developed for benzimidazole derivatives. bohrium.comresearchgate.netrasayanjournal.co.in For the synthesis of 2-arylthio-benzimidazoles, a one-pot approach could involve the reaction of o-phenylenediamine, a source for the thiocarbonyl group, and an activated 4-bromophenyl species in a single reaction vessel.
More commonly, one-pot syntheses focus on the condensation of o-phenylenediamine with various aldehydes or carboxylic acids to form 2-substituted benzimidazoles. bohrium.comrasayanjournal.co.in While not directly producing the thioether, these methods are foundational. For instance, o-phenylenediamine can be condensed with an appropriate aldehyde in the presence of a catalyst to directly yield a 2-aryl-benzimidazole. mdpi.comsphinxsai.com Adapting this to the target molecule would require a more complex starting aldehyde containing the 4-bromophenylthio moiety.
Catalyst-Mediated Synthesis of this compound Precursors
The formation of the C-S bond in 2-arylthio-benzimidazoles can be significantly facilitated by the use of catalysts. Copper- and palladium-catalyzed cross-coupling reactions are particularly effective for forming C-S bonds between thiols and aryl halides. researchgate.netrsc.org
A plausible catalytic route for synthesizing this compound would involve the reaction of 2-mercapto-1H-benzimidazole with 1-bromo-4-iodobenzene or a similar aryl halide in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate in a solvent such as acetonitrile (B52724). rsc.org Microwave-assisted conditions have been shown to accelerate these types of C-S cross-coupling reactions, often leading to higher yields in shorter reaction times. researchgate.netrsc.org Palladium catalysts, such as those based on phosphine (B1218219) ligands, are also employed for similar transformations, though they can be more expensive. researchgate.net
| Aryl Halide | Thiol | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-(4-bromophenyl)benzothiazole | Various thiols | CuI | K2CO3 | Acetonitrile | Microwave, 80°C | Good to excellent | rsc.org |
| Aryl iodides | Various thiols | Pd(L-Pro)2 | - | Green solvent | - | Good to excellent | researchgate.net |
This table showcases catalyst systems used for analogous C-S cross-coupling reactions that could be adapted for the synthesis of the target compound.
Green Chemistry Approaches in the Synthesis of this compound Congeners
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.
Solvent-Free Reactions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-phase, reactions have been successfully applied to the synthesis of benzimidazole derivatives. umich.edu For instance, the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be carried out by simply grinding the reactants together, sometimes with a solid support or catalyst, and heating the mixture. umich.edu
A solvent-free approach to synthesizing the precursor, 2-mercaptobenzimidazole, involves heating a ground mixture of o-phenylenediamine and ammonium (B1175870) thiocyanate (B1210189) with a catalytic amount of ammonium chloride. umich.edu This method is operationally simple and avoids the use of large volumes of organic solvents. Following the synthesis of the mercapto intermediate, a subsequent solvent-free S-arylation step could potentially be developed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. jocpr.com This technology is particularly effective for the synthesis of heterocyclic compounds like benzimidazoles. dergipark.org.tr The synthesis of this compound can be significantly expedited using microwave irradiation.
Typically, the reaction involves the condensation of 2-mercaptobenzimidazole with a suitable 4-bromophenyl halide. Under microwave conditions, this C-S cross-coupling reaction can be achieved rapidly. For instance, a related synthesis of C-S cross-coupled products from 2-(4-bromo phenyl)-benzothiazole and various thiols was successfully performed under microwave irradiation at 80 °C for 25–35 minutes, using copper(I) iodide (CuI) as a catalyst and potassium carbonate (K2CO3) as a base in acetonitrile. rsc.org Similar conditions can be adapted for the synthesis of the target benzimidazole derivative.
The primary advantages of using microwave irradiation include a dramatic reduction in reaction time, from several hours under conventional reflux to mere minutes. jocpr.comarkat-usa.org This efficiency stems from the direct and uniform heating of the polar molecules and ions in the reaction mixture. jocpr.com
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Hours to days (e.g., 48h) | Minutes (e.g., 6-35 min) | rsc.orgarkat-usa.org |
| Energy Consumption | High (heats entire apparatus) | Low (heats only reactants) | jocpr.com |
| Yield | Often moderate | Generally higher | jocpr.comarkat-usa.org |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times | jocpr.com |
| Typical Conditions | Reflux in high-boiling solvent | Sealed vessel, controlled temperature and pressure | rsc.orgarkat-usa.org |
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries. Key functionalization strategies target the benzimidazole nitrogen, the bromophenyl ring, and the thioether linkage.
The secondary amine within the benzimidazole ring is a nucleophilic center readily amenable to alkylation and acylation.
N-Alkylation: This is commonly achieved by reacting the parent molecule with an alkyl halide in the presence of a base. researchgate.net A variety of base-solvent systems can be employed, including potassium carbonate in dimethylformamide (DMF) or acetonitrile (MeCN), or sodium hydride in tetrahydrofuran (B95107) (THF). researchgate.netnih.gov Studies on related benzimidazole derivatives have shown that systems like sodium bicarbonate in acetonitrile at reflux can provide good yields. nih.gov An environmentally benign approach utilizes a sodium dodecyl sulfate (B86663) (SDS)-aqueous basic medium, which can enhance reaction rates by mitigating solubility issues. lookchem.com
N-Acylation: The introduction of an acyl group at the benzimidazole nitrogen can be accomplished using acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For example, chemoselective N-acylation has been reported using phenylacetic acids in the presence of a copper bromide (CuBr) catalyst and pyridine (B92270) as a base. rsc.org This derivatization can alter the electronic properties and steric profile of the molecule.
| Reaction | Reagent | Catalyst/Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | DMF | Standard and effective method. | researchgate.net |
| N-Alkylation | Phenacyl Bromide | NaHCO₃ | MeCN | Optimized for phenacylation, good yields at reflux. | nih.gov |
| N-Alkylation | Alkyl Halide | NaOH/SDS | Water | "Green" chemistry approach, enhanced rate. | lookchem.com |
| N-Acylation | Phenylacetic Acid | CuBr / Pyridine | - | Chemoselective acylation yielding tertiary amides. | rsc.org |
| N-Acylation | Acyl Chloride | - | - | Can be used to install directing groups for further functionalization. | chem-soc.si |
The bromine atom on the phenyl ring is a versatile synthetic handle for introducing a wide array of functional groups.
Halogen Exchange: The bromo-substituent can be converted to an iodo-substituent via a Finkelstein reaction. A copper-catalyzed version of this reaction, using copper(I) iodide and a diamine ligand with sodium iodide (NaI) as the iodine source, is effective for aryl bromides and tolerates various functional groups. researchgate.net The resulting aryl iodide is often more reactive in subsequent cross-coupling reactions. Alternatively, halogen-metal exchange using organolithium or magnesium reagents can generate an organometallic intermediate for reaction with electrophiles. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling: The bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The Suzuki reaction, which couples the aryl bromide with a boronic acid or ester, is particularly powerful for forming new carbon-carbon bonds. nih.gov This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or potassium phosphate. nih.govresearchgate.net These reactions allow for the introduction of new aryl, heteroaryl, or vinyl groups, dramatically increasing molecular complexity. nih.govcnr.it
| Reaction Type | Coupling Partner | Catalyst | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Biaryl | nih.gov |
| Suzuki | Phenylboronic Acid | Pd₈/Al₂O₃ | K₂CO₃ | Biaryl | cnr.it |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | Stilbene | youtube.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl Alkyne | youtube.com |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOᵗBu | Arylamine | researchgate.net |
The thioether linkage itself can be a site of functionalization. The most common transformation is the oxidation of the sulfur atom. Using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), the thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or, with stronger conditions, to the sulfone. These transformations alter the electronics, polarity, and hydrogen-bonding capacity of the molecule.
Furthermore, the initial synthesis of the thioether provides a direct route to diversity. By varying the aryl halide partner in the reaction with 2-mercaptobenzimidazole, a wide range of substituents can be introduced onto the phenyl ring attached to the sulfur atom. For example, using 4-fluorobenzaldehyde (B137897) in a reaction with 1,3-dihydro-2H-1,3-benzimidazole-2-thione leads to a 4-formylphenylthio derivative, which can be further modified. mdpi.com
Reaction Mechanism Investigations in the Synthesis of this compound
The primary synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
In the base-mediated SNAr-type pathway, 2-mercaptobenzimidazole is deprotonated by a base (e.g., KOH, K₂CO₃) to form a thiolate anion. This potent nucleophile then attacks the electron-deficient carbon atom bearing the bromine on the 4-bromophenyl halide. The stability of the benzimidazole ring system facilitates the formation of the thiolate. The reaction mechanism for the formation of the benzimidazole ring itself often involves the condensation of an o-phenylenediamine with a suitable one-carbon source, followed by cyclization and dehydration. researchgate.net
For palladium-catalyzed cross-coupling reactions, the mechanism follows a well-established catalytic cycle. youtube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl moiety to form a Pd(II) intermediate.
Transmetalation: The sulfur nucleophile (from deprotonated 2-mercaptobenzimidazole) coordinates to the palladium center, replacing the bromide ligand.
Reductive Elimination: The C-S bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. youtube.com
Optimization of Reaction Conditions and Yield for Scalable Synthesis
For the synthesis to be viable on a larger, potentially industrial scale, optimization of reaction conditions is critical to maximize yield, minimize costs, and ensure process safety and reproducibility. Key parameters that require careful tuning include the choice of reactants, solvent, catalyst, base, temperature, and reaction time.
Optimization studies for similar benzimidazole syntheses provide a clear roadmap. acgpubs.orgresearchgate.net For instance, in the synthesis of N-phenacylbenzimidazoles, an extensive screening of base-solvent systems revealed that NaHCO₃ in acetonitrile at reflux gave superior results compared to two dozen other combinations. nih.gov The molar ratio of reactants is also crucial; a three-fold excess of the benzimidazole nucleophile was found to be optimal in one case to drive the reaction to completion and minimize side products. nih.gov
For catalytic reactions, screening the catalyst loading is essential. In the synthesis of related benzimidazoles, varying the catalyst amount showed a direct impact on reaction time and yield, with an optimal loading providing the best balance between efficiency and cost. researchgate.netsid.ir The choice of solvent can also dramatically influence the outcome, with factors like reactant solubility and boiling point playing significant roles. cnr.it
| Parameter | Variables to Consider | Impact on Synthesis | Reference |
|---|---|---|---|
| Base | Inorganic (K₂CO₃, NaHCO₃, K₃PO₄) vs. Organic (Et₃N, DIPEA) | Affects nucleophilicity of the thiol and reaction rate; can cause side reactions. | nih.govcnr.it |
| Solvent | Polar aprotic (DMF, MeCN, DMSO) vs. Polar protic (EtOH) vs. Non-polar (Toluene) | Impacts solubility of reactants and stability of intermediates. | cnr.itacgpubs.org |
| Catalyst | Type (e.g., Pd, Cu) and ligand; loading (mol%) | Determines reaction pathway, rate, and efficiency. Lowering loading is key for scalability. | cnr.itsid.ir |
| Temperature | Room temperature to reflux; microwave heating | Controls reaction rate; higher temperatures can lead to decomposition or side products. | rsc.orgnih.gov |
| Reactant Ratio | Equimolar vs. using one reactant in excess | Can be used to drive the reaction to completion and maximize the yield of the desired product. | nih.gov |
| Reaction Time | Minutes to days | Needs to be sufficient for completion but minimized to prevent degradation and improve throughput. | acgpubs.org |
Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl Thio 1h Benzimidazole
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides a detailed fingerprint of the molecule, with specific absorption and scattering bands corresponding to the vibrational modes of its functional groups.
The vibrational spectra of 2-[(4-bromophenyl)thio]-1H-benzimidazole can be interpreted by assigning characteristic bands to specific molecular motions. The benzimidazole (B57391) ring exhibits characteristic vibrations for its N-H, C=N, and aromatic ring system. The 4-bromophenyl group introduces vibrations associated with the substituted benzene (B151609) ring and the C-Br bond. The thioether linkage (C-S) also has a characteristic vibrational frequency.
Based on studies of benzimidazole and its derivatives, the following assignments for the characteristic vibrational frequencies of this compound are proposed. rsc.orgrsc.orgbeilstein-journals.orgrsc.orgresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (FT-IR) | Expected Frequency Range (cm⁻¹) (FT-Raman) |
| N-H stretching | 3450 - 3300 (broad) | Weak or absent |
| Aromatic C-H stretching | 3100 - 3000 | Strong |
| C=N stretching (imidazole ring) | 1630 - 1610 | Moderate |
| Aromatic C=C stretching (benzimidazole) | 1600 - 1450 | Strong |
| Aromatic C=C stretching (phenyl ring) | 1590 - 1440 | Strong |
| N-H in-plane bending | 1550 - 1480 | Weak |
| C-H in-plane bending | 1300 - 1000 | Moderate |
| C-S stretching | 750 - 600 | Moderate to strong |
| C-Br stretching | 600 - 500 | Strong |
| Aromatic C-H out-of-plane bending | 900 - 675 | Weak |
Note: The exact frequencies can vary based on the molecular environment and intermolecular interactions.
The electronic effects of the 4-bromophenylthio substituent on the benzimidazole ring can be observed through shifts in the characteristic vibrational frequencies. The electron-withdrawing nature of the bromine atom and the sulfur atom can influence the electron density within the benzimidazole system. This may lead to a slight shift in the C=N and aromatic C=C stretching frequencies compared to unsubstituted benzimidazole. rsc.orgbeilstein-journals.org The intensity of the Raman bands, particularly for the aromatic and C-S and C-Br stretching modes, is expected to be significant due to the polarizability of these bonds.
Vibrational spectroscopy can provide insights into the conformational preferences of the molecule. The rotational freedom around the C-S and S-phenyl bonds can lead to different conformers. While detailed conformational analysis often requires computational support, the presence of specific bands or splitting of bands in the low-frequency region of the FT-Raman spectrum could suggest the existence of multiple stable conformations in the solid state or in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzimidazole ring and the 4-bromophenyl group. The integration of these signals corresponds to the number of protons in each environment. The chemical shifts are influenced by the electronic environment of the protons.
The expected ¹H NMR chemical shifts are as follows, based on data from similar benzimidazole derivatives. rsc.orgrsc.orgresearchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H (benzimidazole) | 12.0 - 13.0 | broad singlet |
| Aromatic-H (benzimidazole) | 7.2 - 7.8 | multiplet |
| Aromatic-H (4-bromophenyl) | 7.4 - 7.7 | multiplet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The expected ¹³C NMR chemical shifts for this compound are presented below, inferred from data for related structures. rsc.orgrsc.orgresearchgate.net
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (benzimidazole, C=N) | 150 - 155 |
| Aromatic C (benzimidazole) | 110 - 145 |
| C-Br (4-bromophenyl) | 120 - 125 |
| Aromatic C (4-bromophenyl) | 125 - 135 |
| C-S (4-bromophenyl) | 130 - 140 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules like this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that complement one-dimensional (¹H and ¹³C) NMR spectra, resolving ambiguities and confirming connectivity.
Correlation SpectroscopY (COSY) is a homonuclear experiment that identifies protons that are spin-spin coupled, typically over two or three bonds (²J or ³J coupling). sdsu.edu For this compound, the COSY spectrum would be crucial for assigning the protons within the two distinct aromatic systems. On the benzimidazole ring, correlations would be expected between H-4/H-7 and H-5/H-6, and vice versa. Similarly, on the 4-bromophenyl ring, the two chemically equivalent protons H-2'/H-6' would show a correlation to the two equivalent protons H-3'/H-5'. The broad singlet corresponding to the N-H proton is not expected to show COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear correlation experiment that maps protons directly to their attached carbons (¹JCH coupling). sdsu.edu This technique is fundamental for assigning the carbon signals. Each protonated carbon in the molecule would exhibit a cross-peak with its corresponding proton signal. For instance, the signals for the aromatic protons of both rings would correlate to their respective carbon signals, allowing for the definitive assignment of C-4, C-5, C-6, C-7, C-2', C-3', C-5', and C-6'.
The expected 2D NMR correlations are summarized in the table below.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY (¹H) Correlations | HSQC (¹³C) Correlation | HMBC (¹³C) Correlations |
|---|---|---|---|
| N-H | None | None | C-2, C-3a, C-7a |
| H-4 / H-7 | H-5 / H-6 | C-4 / C-7 | C-2, C-5/C-6, C-3a, C-7a |
| H-5 / H-6 | H-4 / H-7 | C-5 / C-6 | C-3a, C-7a, C-4/C-7 |
| H-2' / H-6' | H-3' / H-5' | C-2' / C-6' | C-4', C-3'/C-5', C-S |
| H-3' / H-5' | H-2' / H-6' | C-3' / C-5' | C-1', C-2'/C-6', C-4' |
Variable-Temperature NMR Studies for Dynamic Processes
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study dynamic processes in molecules that occur on the NMR timescale. In this compound, the most significant dynamic process amenable to VT-NMR analysis is the prototropic tautomerism involving the N-H proton. beilstein-journals.orgresearchgate.net
The benzimidazole core can exist in two tautomeric forms where the proton resides on either N-1 or N-3. In solution at room temperature, this proton exchange is often rapid, leading to a time-averaged spectrum where the pairs of carbons C-4/C-7 and C-5/C-6 are chemically and magnetically equivalent, each pair showing a single resonance. beilstein-journals.org
By lowering the temperature, the rate of this tautomeric exchange can be slowed. researchgate.net As the exchange rate decreases and approaches the frequency difference between the non-equivalent nuclei, their NMR signals will broaden (a phenomenon known as coalescence). Upon further cooling below the coalescence temperature, the exchange becomes slow enough on the NMR timescale that distinct signals for the individual tautomers can be observed. researchgate.netnih.gov This would result in the splitting of the averaged signals for C-4/C-7 and C-5/C-6 into four separate signals, providing direct evidence for the "blocked" or slow tautomerism. From the coalescence temperature and the frequency difference of the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the proton transfer process can be calculated. researchgate.net Such studies are often performed in aprotic, polar solvents like DMSO-d₆ or HMPA-d₁₈, which can influence the exchange rate. beilstein-journals.orgbeilstein-journals.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as each unique combination of atoms has a distinct exact mass. For this compound, HRMS analysis, commonly using electrospray ionization (ESI), would be used to measure the exact mass of the protonated molecular ion [M+H]⁺. rsc.orgrsc.org The presence of bromine with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks separated by two mass units, [M+H]⁺ and [M+2+H]⁺, of nearly equal intensity. This isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 2: Predicted HRMS Data for the Protonated Molecular Ion of this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₃H₁₀⁷⁹BrN₂S]⁺ | ⁷⁹Br | 304.9802 |
Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry provides structural information by breaking the molecule into characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the molecular structure. scispace.comlibretexts.org For this compound, the molecular ion (M⁺˙) would be observed, again with the characteristic bromine isotope pattern.
Plausible fragmentation pathways would include:
Cleavage of the C-S bond: This is a common fragmentation pathway for thioethers. Scission of the bond between the benzimidazole C-2 and the sulfur atom can lead to two primary fragment ions: the [C₁₀H₅N₂S]⁺ fragment and the [C₆H₄Br]⁺ fragment, or the benzimidazolyl cation [C₇H₅N₂]⁺ and the bromophenylthio radical.
Cleavage of the S-Aryl bond: Breakage of the bond between the sulfur atom and the bromophenyl ring would yield the [C₇H₅N₂S]⁺ ion (benzimidazole-2-thiolate cation) and a bromophenyl radical.
Fragmentation of the Benzimidazole Ring: The benzimidazole nucleus itself can undergo characteristic fragmentation, often involving the loss of HCN. journalijdr.com
Loss of Bromine: The loss of the bromine atom from the molecular ion or major fragments is also a possible pathway, leading to an ion 79/81 mass units lighter.
The identification of these key fragments provides strong evidence for the presence and connectivity of the benzimidazole and 4-bromophenylthio moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule. nih.gov
The structure of this compound contains two main chromophoric systems: the benzimidazole ring and the 4-bromophenyl group, linked by a sulfur atom which acts as an auxochrome. The UV-Vis spectrum is expected to be dominated by π→π* transitions associated with these aromatic systems.
Benzimidazole Chromophore: The benzimidazole ring system typically shows two main absorption bands. A strong absorption band around 240-250 nm and another, often with fine structure, around 270-285 nm are characteristic of the π→π* transitions within the fused aromatic system. nist.govresearchgate.net
Bromophenyl Chromophore: The phenyl group also exhibits π→π* transitions. The presence of the bromine atom and the sulfur thioether linkage will act as auxochromes, potentially causing a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.
n→π Transitions:* The non-bonding electrons on the nitrogen and sulfur atoms can undergo lower energy n→π* transitions. These are typically much weaker than π→π* transitions and may be obscured by the more intense absorption bands. researchgate.net
The conjugation between the sulfur atom's lone pairs and both aromatic rings can lead to a more extended π-system, resulting in absorption at longer wavelengths compared to the individual, unconjugated chromophores. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. nih.gov
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~ 245 nm | π→π* | Benzimidazole Ring |
| ~ 280 nm | π→π* | Benzimidazole Ring |
Based on a comprehensive search of available scientific literature and crystallographic databases, specific experimental data for the compound This compound is not available. Research detailing the solvent effects on its absorption spectra and its complete solid-state molecular architecture via X-ray crystallography has not been published.
Therefore, it is not possible to provide the detailed research findings, data tables, and analyses requested for the following sections:
X-ray Crystallography for Solid-State Molecular Architecture
Elucidation of Molecular Conformation and Tautomeric Forms in the Crystal Lattice
Generating this information without published experimental data would be speculative and scientifically inaccurate.
Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl Thio 1h Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 2-[(4-bromophenyl)thio]-1H-benzimidazole. These theoretical methods provide a framework for understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT, particularly with the B3LYP functional, is commonly employed to determine its optimized molecular geometry. researchgate.netresearchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying the regions of the molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. nih.gov
Hartree-Fock (HF) and Post-HF Methods for Energetic and Spectroscopic Predictions
While DFT is widely used, Hartree-Fock (HF) and post-HF methods offer alternative approaches for calculating the energetic and spectroscopic properties of molecules. The HF method provides a starting point for more advanced calculations by approximating the many-electron wavefunction as a single Slater determinant. However, it does not fully account for electron correlation.
Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, leading to more accurate energy and property predictions. These methods can be used to predict spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra), which can then be compared with experimental results to validate the computational model.
Basis Set Selection and Computational Efficiency
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing heavier atoms like bromine, basis sets such as 6-311++G(d,p) or 6-31G(d,p) are often used to provide a good balance between accuracy and computational cost. researchgate.netresearchgate.netniscpr.res.in The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution, especially in systems with lone pairs and pi-electrons.
The computational efficiency is a critical consideration, particularly for larger molecules. The choice of method and basis set represents a trade-off between the desired accuracy and the available computational resources. While more sophisticated methods and larger basis sets yield more accurate results, they are also more computationally demanding.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The analysis of frontier molecular orbitals (FMOs) is particularly insightful.
HOMO-LUMO Energies and Band Gaps for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the HOMO-LUMO gap can be calculated to predict its reactivity in various chemical environments. These calculations are instrumental in understanding the intramolecular charge transfer that can occur within the molecule. niscpr.res.in
Orbital Localization and Electron Density Distribution
The localization of the HOMO and LUMO on different parts of the molecule provides further insight into its reactivity. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient parts. In this compound, the HOMO is expected to be distributed over the benzimidazole (B57391) ring and the sulfur atom, while the LUMO may be localized on the bromophenyl ring.
The distribution of electron density across the molecule, which can be visualized through electron density maps, further clarifies the regions that are most susceptible to chemical attack. This information is invaluable for designing new molecules with specific reactivity patterns.
Reactivity Descriptors and Global/Local Reactivity Indices (e.g., Fukui functions)
No literature detailing the calculation of reactivity descriptors, such as Fukui functions, HOMO-LUMO gaps, or other global and local reactivity indices for this compound is available.
Further research and computational studies would be required to generate the specific data needed to populate these sections accurately.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, offering insights into the underlying intermolecular and intramolecular interactions that contribute to its stability and reactivity. This analysis translates the complex, delocalized molecular orbitals into a more intuitive chemical representation of localized bonds, lone pairs, and antibonding orbitals. By examining the interactions between these localized orbitals, particularly the donor-acceptor interactions, it is possible to quantify the extent of electron delocalization and hyperconjugation, which are crucial for understanding the molecule's electronic structure.
For this compound, NBO analysis reveals a complex network of hyperconjugative interactions that stabilize the molecule. These interactions involve the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction. materialsciencejournal.org
The key intramolecular interactions in this compound can be categorized as follows:
Interactions involving the 4-bromophenyl ring: The 4-bromophenyl group also features internal π → π* interactions characteristic of its aromatic nature. The bromine substituent, being highly electronegative, influences the electron density distribution in the phenyl ring through both inductive and resonance effects. The lone pairs on the bromine atom can also participate in hyperconjugative interactions, although these are generally weaker than those involving the sulfur atom.
Below are interactive tables presenting representative data for the most significant intramolecular donor-acceptor interactions and their stabilization energies (E(2)), based on studies of analogous benzimidazole and aryl thioether compounds.
Table 1: Representative Intramolecular Hyperconjugative Interactions and Stabilization Energies (E(2)) in this compound
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |
| π(C=C) (Benzimidazole) | π(C=C) (Benzimidazole) | 20.5 | Intramolecular π-conjugation |
| π(C=C) (Bromophenyl) | π(C=C) (Bromophenyl) | 18.2 | Intramolecular π-conjugation |
| n(S) | π(C=C) (Benzimidazole) | 5.8 | Lone pair-π delocalization |
| n(S) | π(C=C) (Bromophenyl) | 4.3 | Lone pair-π delocalization |
| σ(C-H) | σ(C-C) | 2.5 | σ-σ hyperconjugation |
| n(N) (Imidazole) | σ(C-C) (Benzimidazole) | 2.9 | Lone pair-σ hyperconjugation |
Note: The E(2) values presented are representative and are intended to illustrate the types and relative strengths of interactions based on computational studies of similar molecular structures. Actual values for this compound would require specific DFT calculations.
Intermolecular Interactions and Supramolecular Chemistry of 2 4 Bromophenyl Thio 1h Benzimidazole
Hydrogen Bonding Networks in Crystalline Structures
A detailed analysis of the hydrogen bonding networks within the crystalline structure of 2-[(4-bromophenyl)thio]-1H-benzimidazole cannot be provided at this time. Such an analysis would require precise knowledge of bond lengths, angles, and intermolecular distances, which can only be obtained through crystallographic studies.
N-H...N and N-H...S Hydrogen Bonding Motifs
In many benzimidazole (B57391) derivatives, N-H...N hydrogen bonds are a common feature, often leading to the formation of chains or dimeric structures. The presence of a sulfur atom in the thioether linkage of the target molecule introduces the possibility of N-H...S hydrogen bonds. However, the existence and geometry of these motifs in this compound remain unconfirmed.
Halogen Bonding (XB) Characteristics of the Bromine Atom
The bromine atom on the phenyl ring of this compound is expected to participate in halogen bonding. However, the specifics of these interactions are not documented.
Anisotropic Electron Density Distribution and Sigma-Hole Formation
Theoretical studies on similar brominated aromatic compounds have shown the presence of a region of positive electrostatic potential, known as a sigma-hole, on the bromine atom. This feature is crucial for the formation of halogen bonds. A computational analysis specific to the target molecule would be necessary to confirm the characteristics of its sigma-hole.
Directionality and Strength of Halogen Bonds in Supramolecular Assemblies
The directionality and strength of halogen bonds are key factors in crystal engineering. Without experimental data, it is impossible to determine how these bonds influence the supramolecular architecture of this compound.
π-π Stacking Interactions Involving Aromatic Rings
The benzimidazole and bromophenyl rings in the molecule provide opportunities for π-π stacking interactions. The geometry of these interactions (e.g., parallel-displaced, T-shaped) and the inter-planar distances can only be determined through structural analysis.
Parallel Displaced and T-Shaped Stacking Geometries
While a specific crystal structure for this compound is not publicly available to definitively assign its stacking geometry, the π-π interactions in related benzimidazole and aromatic systems typically manifest in two primary arrangements: parallel displaced and T-shaped.
In a parallel displaced geometry, the aromatic rings of adjacent molecules are arranged in a parallel fashion but are offset from one another. This arrangement minimizes repulsive electrostatic interactions between the electron-rich π-clouds and maximizes attractive dispersion forces. For this compound, this would involve the stacking of the benzimidazole ring of one molecule with the benzimidazole or the bromophenyl ring of a neighboring molecule.
Conversely, a T-shaped geometry involves the edge of one aromatic ring pointing towards the face of another. This orientation is stabilized by the interaction between the electropositive edge of one ring (C-H bonds) and the electronegative face of the π-system of the other. It is plausible that the bromophenyl ring of one molecule could adopt a T-shaped arrangement with the benzimidazole ring of an adjacent molecule.
The prevalence of either geometry is dictated by a subtle balance of electrostatic and dispersion forces, as well as steric constraints imposed by the thioether linkage and the bromine substituent.
Quantification of Stacking Energies through Computational Methods
To understand the strength and nature of π-π stacking interactions, computational quantum chemistry methods are invaluable. Techniques such as Density Functional Theory (DFT) with dispersion corrections (DFT-D) and Symmetry-Adapted Perturbation Theory (SAPT) are commonly employed to calculate the binding energies of non-covalent complexes.
A computational study on this compound would involve modeling dimers in various stacking orientations (e.g., parallel displaced, T-shaped) and calculating the interaction energies. These calculations can dissect the contributions from different physical forces: electrostatics, exchange-repulsion, induction (polarization), and dispersion. For π-stacked systems, dispersion forces are typically a dominant attractive component.
The SAPT method is particularly insightful as it provides a quantitative breakdown of the interaction energy. A hypothetical SAPT analysis for a parallel-displaced dimer of this compound might yield the energy components as illustrated in the following table.
| Interaction Energy Component | Hypothetical Energy Value (kcal/mol) |
| Electrostatics | -2.5 |
| Exchange | +4.0 |
| Induction | -1.5 |
| Dispersion | -6.0 |
| Total Interaction Energy | -6.0 |
Note: The data in this table is illustrative and represents typical values for π-stacking interactions in similar aromatic systems. It is not based on experimental or calculated data for this compound.
Such an analysis would reveal the crucial role of London dispersion forces in stabilizing the π-stacked dimer, a characteristic feature of interactions between aromatic molecules.
Self-Assembly Strategies and Supramolecular Polymerization
The molecular structure of this compound suggests its potential for self-assembly into well-defined supramolecular structures. The combination of directional hydrogen bonding via the benzimidazole N-H and N moieties, and the broader, less directional π-π stacking interactions, could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more intricate three-dimensional architectures.
Supramolecular polymerization, the formation of polymer-like chains through non-covalent interactions, is a plausible outcome of the self-assembly process. If the intermolecular interactions are sufficiently strong and directional, individual molecules could assemble into long, ordered chains. The reversibility of these non-covalent bonds would impart stimuli-responsive properties to such materials, making them of interest for applications in sensors, gels, and responsive materials. While specific studies on the self-assembly of this compound are not currently available, the broader class of benzimidazole derivatives is known to form such extended structures.
Co-crystallization Studies and Host-Guest Chemistry
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid by combining two or more different molecules in the same crystal lattice. The functional groups present in this compound make it an excellent candidate for co-crystallization studies.
The benzimidazole unit can form robust hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids. Furthermore, the bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites (e.g., nitrogen or oxygen atoms) on a co-former molecule. Halogen bonding is a highly directional and tunable interaction, making it a valuable tool for the rational design of co-crystals.
In the realm of host-guest chemistry, the potential for this compound to form inclusion complexes or act as a component in a larger host assembly is intriguing. The aromatic surfaces could interact with guest molecules through π-π stacking, while specific binding pockets could be engineered through the formation of defined cavities by multiple host molecules. The bromine atom could also play a key role in binding anionic guests through halogen bonding. The versatility of these interactions opens up possibilities for designing systems for molecular recognition, separation, or catalysis.
Advanced Applications of 2 4 Bromophenyl Thio 1h Benzimidazole in Materials Science and Catalysis
Role in Organic Light-Emitting Diode (OLED) Technology
Design Principles for Electron Transport Layer (ETL) Components
Electron Transport Layer (ETL) materials are crucial components in OLEDs, responsible for facilitating the efficient injection and transport of electrons from the cathode to the emissive layer. Key design principles for ETL components include:
High Electron Mobility: To ensure rapid and efficient transport of electrons.
Appropriate LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) energy level should be well-matched with the work function of the cathode and the LUMO of the emissive layer to minimize the electron injection barrier.
High Glass Transition Temperature (Tg) and Thermal Stability: To ensure the morphological stability and longevity of the OLED device during operation.
Good Film-Forming Properties: The ability to form uniform and amorphous thin films is essential to prevent short circuits and ensure consistent device performance.
While benzimidazole (B57391) derivatives are generally considered promising for these applications, specific studies on the ETL properties of 2-[(4-bromophenyl)thio]-1H-benzimidazole are not found in the reviewed literature.
Influence of Molecular Structure on Charge Mobility and Luminescence Efficiency
The molecular structure of an organic semiconductor is intrinsically linked to its charge transport and luminescent properties. For a molecule like this compound, the following structural features would be expected to play a significant role:
Benzimidazole Core: This rigid, planar heterocyclic system provides a good foundation for π-π stacking, which can facilitate intermolecular charge hopping.
Thioether Linkage (-S-): The sulfur atom can influence the electronic properties and molecular geometry. The flexibility of the thioether bond might affect the solid-state packing and, consequently, the charge mobility.
4-Bromophenyl Group: The presence of a bromine atom, a halogen, can influence the electronic properties through inductive and resonance effects. It can also promote intersystem crossing, which might affect the luminescence efficiency, potentially leading to phosphorescence. The bulky nature of this group could also impact intermolecular packing and charge transport pathways.
Despite these theoretical considerations, there is a lack of specific published data on the measured charge mobility and luminescence efficiency of this compound in the context of OLED applications.
Integration into Multi-Layered OLED Devices
The successful integration of a new material into a multi-layered OLED device requires careful consideration of its interfaces with adjacent layers, such as the emissive layer and the cathode. The energy level alignment and chemical compatibility are paramount for efficient charge injection and to prevent delamination or degradation at the interfaces.
While some benzimidazole derivatives have been successfully incorporated as emitters or in transport layers of OLEDs, there are no specific reports found in the scientific literature detailing the integration and performance of this compound within a multi-layered OLED device. mdpi.com
Corrosion Inhibition Properties and Mechanisms
The application of this compound as a corrosion inhibitor for various metals, particularly steel in acidic environments, is a well-documented and promising area of research. Its effectiveness stems from its ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.
Adsorption Characteristics on Metal Surfaces
The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings in its molecular structure. These features allow the molecule to interact with the vacant d-orbitals of the metal atoms.
Studies on similar benzimidazole derivatives have shown that the adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). rsc.org The adsorption of these types of inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. rsc.orgelectrochemsci.org The strength and mode of adsorption are influenced by factors such as the nature of the metal, the corrosive environment, the concentration of the inhibitor, and temperature.
Electrochemical Studies of Corrosion Protection
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to evaluate the performance of corrosion inhibitors.
Potentiodynamic Polarization Studies:
Potentiodynamic polarization measurements provide insights into the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of a corrosion process. For benzimidazole derivatives, studies have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. rsc.orgelectrochemsci.org This is observed as a decrease in the corrosion current density (i_corr) in the presence of the inhibitor.
The table below presents typical data obtained from potentiodynamic polarization studies of benzimidazole derivatives on steel in an acidic medium, illustrating the effect of inhibitor concentration on corrosion parameters.
| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (µA/cm²) | Anodic Tafel Slope (β_a) (mV/dec) | Cathodic Tafel Slope (β_c) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -475 | 1050 | 75 | 130 | - |
| 1.00E-05 | -470 | 250 | 72 | 125 | 76.2 |
| 5.00E-05 | -465 | 150 | 70 | 122 | 85.7 |
| 1.00E-04 | -460 | 90 | 68 | 120 | 91.4 |
| 5.00E-04 | -450 | 45 | 65 | 115 | 95.7 |
| 1.00E-03 | -445 | 30 | 63 | 112 | 97.1 |
Note: This table is a representative example based on data for similar benzimidazole derivatives and is intended for illustrative purposes. Actual values for this compound may vary.
Electrochemical Impedance Spectroscopy (EIS) Studies:
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. In the context of corrosion inhibition, an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon addition of the inhibitor indicate the formation of a protective film on the metal surface.
The Nyquist plots for steel in an acidic solution with and without a benzimidazole inhibitor typically show a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance. In the presence of the inhibitor, the diameter of the semicircle increases significantly, signifying enhanced corrosion resistance.
The following table shows representative EIS data for a benzimidazole inhibitor on steel in an acidic solution.
| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 120 | - |
| 1.00E-05 | 250 | 80 | 80.0 |
| 5.00E-05 | 500 | 65 | 90.0 |
| 1.00E-04 | 850 | 50 | 94.1 |
| 5.00E-04 | 1500 | 40 | 96.7 |
| 1.00E-03 | 2200 | 35 | 97.7 |
Note: This table is a representative example based on data for similar benzimidazole derivatives and is intended for illustrative purposes. Actual values for this compound may vary.
Ligand Design in Coordination Chemistry and Catalysis
No specific data found for this compound.
Complexation with Transition Metals (e.g., Palladium, Platinum)
No specific data found for the complexation of this compound with palladium or platinum.
Characterization of Metal Complexes (e.g., X-ray Diffraction, Spectroscopic Methods)
No specific characterization data, such as X-ray diffraction or detailed spectroscopic analysis, for metal complexes of this compound are available.
Catalytic Applications in Organic Transformations (e.g., Cross-Coupling Reactions)
No specific catalytic applications in cross-coupling reactions for palladium or platinum complexes of this compound have been reported.
Chemoresponsive Materials and Sensor Development
No specific data found for this compound in the context of chemoresponsive materials or sensor development.
Molecular Recognition and Sensing Mechanisms
No specific molecular recognition or sensing mechanisms involving this compound have been described.
Spectroscopic Response to Analytes
No specific data on the spectroscopic response of this compound to analytes are available.
Future Directions and Emerging Research Avenues for 2 4 Bromophenyl Thio 1h Benzimidazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet there is a continuous drive towards more environmentally friendly and efficient methods. semanticscholar.org Future research will likely focus on moving away from traditional condensation reactions, which may involve harsh conditions or produce significant waste. The emphasis will be on "green" chemistry principles, such as the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient techniques like ultrasound or microwave-assisted synthesis. semanticscholar.org For instance, the use of zinc oxide nanoparticles as a recyclable catalyst has shown promise in the synthesis of other benzimidazole derivatives, offering mild reaction conditions and high yields. semanticscholar.org Another avenue of exploration is the development of one-pot, multi-component reactions that can construct the 2-[(4-bromophenyl)thio]-1H-benzimidazole scaffold with high atom economy.
| Synthetic Approach | Potential Advantages for this compound |
| Catalyst-free Synthesis | Utilizes greener solvents and reagents, minimizing the need for heavy metal catalysts. |
| Microwave-assisted Organic Synthesis (MAOS) | Offers rapid reaction times, enhanced yields, and a reduction in side product formation. |
| Flow Chemistry | Enables continuous production with precise control over reaction parameters, improving safety and scalability. |
Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and materials science. biotech-asia.org These computational tools can be leveraged to accelerate the discovery and optimization of derivatives of this compound. By developing Quantitative Structure-Property Relationship (QSPR) models, researchers can predict various properties of novel analogues without the need for immediate synthesis and testing. doi.orgnih.gov For example, ML algorithms like K-nearest neighbor (KNN), random forest regression, and gradient boosting have been successfully used to predict the inhibition efficiencies of other benzimidazole derivatives. doi.org This approach can be used to design new compounds with enhanced biological activity or specific material properties. nih.gov
| Machine Learning Application | Predicted Outcome for this compound Derivatives |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activities, such as antimicrobial or anticancer efficacy. biotech-asia.org |
| Quantitative Structure-Property Relationship (QSPR) | Forecasting of physicochemical properties like solubility, stability, and electronic characteristics. doi.org |
| De Novo Drug Design | Generation of novel molecular structures with optimized target interactions and desired therapeutic profiles. biotech-asia.org |
Exploration of Compound Derivatives in Advanced Functional Materials
The inherent structural features of the benzimidazole core, combined with the thioether and bromophenyl substituents, make this compound a promising candidate for the development of advanced functional materials. Recent research has highlighted the potential of benzimidazole derivatives in creating materials with unique optoelectronic properties, such as room-temperature phosphorescence (RTP). acs.org By strategically modifying the donor-acceptor architecture within the molecule, it may be possible to fine-tune the excited-state energy levels and achieve tunable phosphorescent emissions. acs.org This could lead to applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and anti-counterfeiting technologies.
Detailed Investigations into Solid-State Properties and Polymorphism
The solid-state properties of a compound, including its crystal packing and the potential for polymorphism (the ability to exist in multiple crystalline forms), are critical for its application in pharmaceuticals and materials science. Different polymorphs can exhibit variations in solubility, stability, and bioavailability. Future research should include a thorough investigation of the solid-state landscape of this compound. This would involve systematic crystallization studies under various conditions and the use of analytical techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis to identify and characterize different polymorphic forms. Understanding polymorphism is crucial for ensuring the reproducibility and performance of any product containing this compound.
Synergistic Approaches Combining Experimental and Computational Studies
The synergy between experimental synthesis and computational modeling is a powerful tool for modern chemical research. For this compound, a combined approach can provide a deeper understanding of its structure-property relationships. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to predict molecular geometries, electronic properties, and interaction energies. doi.org These theoretical insights can then guide the design of new experiments and the interpretation of experimental data. For instance, computational docking studies can predict how derivatives of the compound might interact with biological targets, while experimental assays can validate these predictions. biotech-asia.org This iterative cycle of prediction and validation can significantly accelerate the research and development process.
| Research Area | Experimental Technique | Computational Method |
| Structural Elucidation | X-ray Crystallography, NMR Spectroscopy | Density Functional Theory (DFT) |
| Biological Activity | In vitro and in vivo assays | Molecular Docking, QSAR |
| Material Properties | UV-Vis and Fluorescence Spectroscopy | Time-Dependent DFT (TD-DFT) |
Multi-Component Crystal Engineering and Supramolecular Design for Targeted Functionality
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. For this compound, this presents an opportunity to create multi-component crystals, or co-crystals, by combining it with other molecules. This approach can be used to modify physicochemical properties such as solubility, melting point, and stability. By carefully selecting co-formers that can engage in specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with the benzimidazole, thioether, or bromophenyl moieties, it is possible to construct novel supramolecular architectures with tailored functionalities. This could lead to the development of new pharmaceutical formulations or materials with enhanced performance characteristics.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Conventional Heating | FeCl₃/SiO₂, 75°C | 85–90 | 6–8 hours | |
| Microwave Irradiation | Moringa Oleifera seed, 80°C | 78–82 | 20 minutes |
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Direct methods via SIR2002 or SHELXD for phase determination .
- Refinement : SHELXL-97/2014 for full-matrix least-squares refinement, achieving R-factors <0.05 .
Note : Analogous compounds (e.g., 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole) crystallize in triclinic systems (space group P1), with bond lengths and angles consistent with aromatic and thioether bonding .
Advanced: How do substituent modifications (e.g., bromine vs. fluorine) impact the biological activity of benzimidazole derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electronic Effects : Bromine’s electron-withdrawing nature enhances binding to hydrophobic pockets (e.g., androgen receptor BF3 site), as seen in 2-[(2-phenoxyethyl)thio]-1H-benzimidazole derivatives with IC₅₀ values <10 µM .
- Bioavailability : Fluorine substitution improves lipophilicity (logP +0.5) and metabolic stability compared to bromine, critical for antitumor activity .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Target Protein | IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|---|
| -Br | Androgen Receptor (BF3) | 8.2 | 3.9 | |
| -F | Tyrosine Kinase | 12.5 | 3.4 |
Advanced: How can computational methods predict binding modes of this compound to therapeutic targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., androgen receptor BF3 site). Grid boxes centered on BF3 residues (e.g., Trp739, Leu707) yield docking scores <-9 kcal/mol .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
Advanced: How to resolve contradictions in reported biological activities of benzimidazole analogs?
Methodological Answer:
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis).
- Substituent Position : Para-bromine vs. meta-chlorine alters steric hindrance, as shown in resistance profiles of Enzalutamide-resistant prostate cancer lines .
- Metabolic Stability : LC-MS/MS analysis of hepatic microsomal degradation clarifies half-life differences (e.g., bromine derivatives: t₁/₂ = 45 min vs. fluorine: t₁/₂ = 68 min) .
Advanced: What heterogeneous catalysts are effective for green synthesis of benzimidazole derivatives?
Methodological Answer:
- FeCl₃/SiO₂ : Achieves 85–90% yield at 75°C with recyclability (>5 cycles) .
- BiOCl/FeOCl/SiO₂ Nanocomposites : Enhance oxidative coupling for sulfur-containing derivatives (TOF = 12 h⁻¹) .
Advanced: How to design oxidative/reductive transformations of this compound?
Methodological Answer:
- Oxidation : Use m-CPBA in CH₂Cl₂ to convert thioether to sulfone, confirmed by ¹H-NMR (δ 3.8 ppm loss) and FT-IR (S=O stretch at 1150 cm⁻¹) .
- Reduction : LiAlH₄ in THF reduces bromophenyl to cyclohexane, monitored by GC-MS (m/z 312 → 268) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
